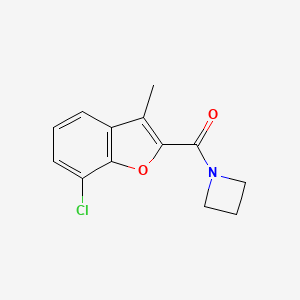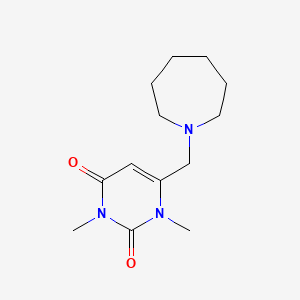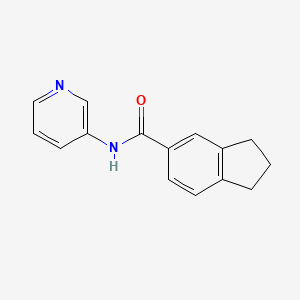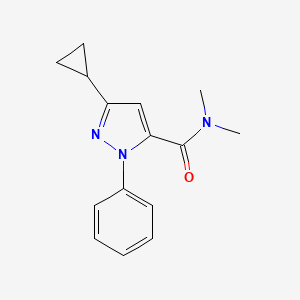
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective dopamine D4 receptor antagonist that has been found to have anxiolytic and antidepressant effects.
Mechanism of Action
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone is a selective dopamine D4 receptor antagonist that binds to the D4 receptor with high affinity. The D4 receptor is involved in the regulation of mood, motivation, and reward, and is therefore a target for the treatment of psychiatric disorders. By blocking the D4 receptor, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone modulates the activity of the dopamine system, which is thought to be dysregulated in psychiatric disorders.
Biochemical and Physiological Effects:
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its high affinity and selectivity for the D4 receptor, and its ability to cross the blood-brain barrier. However, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its potential use in the treatment of drug addiction and Parkinson's disease. Additionally, future studies could focus on the development of more potent and selective D4 receptor antagonists, as well as the identification of biomarkers for the response to Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone treatment.
Synthesis Methods
The synthesis of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the benzofuran intermediate and the coupling of the azetidine ring. The benzofuran intermediate is prepared by reacting 3-methyl-2-nitrobenzoic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The azetidine ring is then coupled to the benzofuran intermediate using a copper-catalyzed aziridination reaction. The final product is obtained by deprotecting the azetidine ring using trifluoroacetic acid.
Scientific Research Applications
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders such as anxiety and depression. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in humans. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
properties
IUPAC Name |
azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-9-4-2-5-10(14)12(9)17-11(8)13(16)15-6-3-7-15/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBMUDFQZQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

